2,4,6-Tri-tert-butylnitrobenzene

Electrochemistry Electron Transfer Kinetics Steric Effects

2,4,6-Tri-tert-butylnitrobenzene (TTBNB) offers unparalleled steric shielding and redox activity. Unlike unhindered nitrobenzenes, its three tert-butyl groups twist the nitro out of plane, enabling clean single-electron transfer without base degradation. Essential for studying steric effects on electron-transfer kinetics. Procure 95%+ pure crystalline solid for reliable results.

Molecular Formula C18H29NO2
Molecular Weight 291.4 g/mol
CAS No. 4074-25-3
Cat. No. B091260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tri-tert-butylnitrobenzene
CAS4074-25-3
Molecular FormulaC18H29NO2
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[N+](=O)[O-])C(C)(C)C
InChIInChI=1S/C18H29NO2/c1-16(2,3)12-10-13(17(4,5)6)15(19(20)21)14(11-12)18(7,8)9/h10-11H,1-9H3
InChIKeyIMDZOFHRUMJNQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tri-tert-butylnitrobenzene CAS 4074-25-3: Core Physicochemical Identity and Procurement-Relevant Specifications


2,4,6-Tri-tert-butylnitrobenzene (TTBNB, CAS 4074-25-3) is a sterically congested, ortho-disubstituted nitroarene characterized by three bulky tert-butyl groups flanking a central nitro moiety on a benzene ring . This molecular architecture imparts a combination of high melting point (205-208 °C ), high calculated hydrophobicity (XLogP ~6.8 [1]), and distinctive solid-state NMR properties , differentiating it sharply from less hindered nitrobenzene analogs. Commercially, the compound is typically supplied as a light orange to yellow-green crystalline solid with purities ≥95% (GC) or 99% [2], making it a well-defined starting material for applications requiring both steric shielding and the redox-active nitro group.

Why 2,4,6-Tri-tert-butylnitrobenzene Cannot Be Replaced by Simpler Nitrobenzenes: The Steric and Electronic Imperative


Generic substitution with unhindered nitrobenzenes (e.g., nitrobenzene, 4-nitrotoluene) fails in applications requiring 2,4,6-Tri-tert-butylnitrobenzene due to its fundamentally altered electronic and steric profile. The three tert-butyl groups enforce a pronounced out-of-plane twist of the nitro group, which is directly evidenced by solid-state 15N NMR chemical shift tensor measurements that show a unique electronic environment compared to para-substituted nitrobenzenes . This steric protection renders the compound resistant to base-promoted nucleophilic attack and rearrangement reactions that rapidly degrade nitrobenzene , while still enabling it to function as a one-electron oxidant . In electron-transfer processes, the steric bulk profoundly slows heterogeneous electron-transfer kinetics relative to less hindered analogs [1], making TTBNB a critical tool for studying steric effects on redox chemistry. Consequently, procurement of the specific tri-tert-butyl derivative is mandatory for experimental designs that depend on this unique combination of steric shielding and retained redox activity.

Quantitative Differentiation of 2,4,6-Tri-tert-butylnitrobenzene: Direct Comparative Evidence Against Closest Analogs


Heterogeneous Electron-Transfer Rate Constant: Steric Deceleration vs. 2,4,6-Triisopropylnitrobenzene

2,4,6-Tri-tert-butylnitrobenzene exhibits a markedly lower heterogeneous electron-transfer rate constant (k_s) compared to its less sterically demanding analog, 2,4,6-triisopropylnitrobenzene, when reduced at a mercury electrode in acetonitrile [1]. This quantifies the impact of increased steric bulk on electron-transfer kinetics, a key differentiator for studies of outer-sphere redox processes. The trend across the series (1-7) shows a consistent decrease in k_s with increasing steric hindrance [1].

Electrochemistry Electron Transfer Kinetics Steric Effects

Standard Molar Enthalpy of Formation: Thermochemical Strain Quantification vs. Less Hindered Analogs

Combustion calorimetry measurements provide the standard molar enthalpy of formation (Δ_fH_m°) for 2,4,6-tri-tert-butylnitrobenzene and a series of alkyl-substituted nitrobenzenes [1]. The value for the tri-tert-butyl compound is used to derive strain enthalpies, quantifying the intramolecular interactions (ortho, para, meta, and buttress effects) introduced by the bulky tert-butyl groups [1]. This thermochemical data distinguishes TTBNB from less hindered analogs like 2-tert-butylnitrobenzene and 2,6-diisopropylnitrobenzene, providing a quantitative measure of the energetic penalty associated with its unique steric congestion.

Thermochemistry Combustion Calorimetry Steric Strain

Base Resistance and One-Electron Oxidation Capability: Functional Differentiation from Nitrobenzene

In a comparative study, 2,4,6-tri-tert-butylnitrobenzene was shown to be resistant to the oxygen-base-promoted reactions that rapidly consume nitrobenzene in the presence of strong bases . Unlike nitrobenzene, which undergoes nucleophilic attack and rearrangement, TTBNB retains its structural integrity and functions exclusively as a one-electron oxidant, converting carbanions (e.g., 9-methoxyfluorenide, triphenylmethide) and alkyllithium compounds to radicals . This functional divergence is critical for synthetic applications requiring a non-nucleophilic, base-stable oxidant.

Organic Synthesis Base-Resistant Oxidant Electron Transfer

15N Chemical Shift Tensor: Unique Electronic Environment vs. Para-Substituted Nitrobenzenes

Solid-state 15N NMR measurements reveal that the chemical shift tensor components (δ_ii) of 2,4,6-tri-tert-butylnitrobenzene deviate significantly from those of para-substituted nitrobenzenes (e.g., 4-nitroaniline, 4-nitrotoluene) . While the isotropic shifts of all studied compounds fall within a narrow range (~3 ppm), the individual tensor components change substantially, reflecting the unique electronic environment induced by the ortho-tert-butyl groups that force the nitro group out of the aromatic plane . This is a direct spectroscopic signature of the altered conjugation and electron density distribution in TTBNB.

Solid-State NMR Nitroarene Electronics Steric Perturbation

Validated Application Scenarios for 2,4,6-Tri-tert-butylnitrobenzene: Where the Evidence Supports Procurement


Electrochemical Studies of Steric Effects on Heterogeneous Electron Transfer

The significantly slower heterogeneous electron-transfer rate constant of 2,4,6-Tri-tert-butylnitrobenzene compared to less hindered analogs like 2,4,6-triisopropylnitrobenzene [1] makes it an ideal model compound for investigating the influence of steric bulk on outer-sphere electron-transfer kinetics. Its use allows researchers to probe the relationship between molecular size, tunneling distance, and reorganization energy in a well-defined series [1].

Synthesis Requiring a Base-Resistant, One-Electron Oxidant

For transformations involving strong bases or carbanions, 2,4,6-Tri-tert-butylnitrobenzene is the oxidant of choice. Unlike nitrobenzene, which is rapidly degraded by nucleophilic attack , TTBNB resists base-promoted decomposition and functions as a clean one-electron acceptor, converting carbon nucleophiles and alkyllithium reagents to radical intermediates . This property is critical for initiating single-electron transfer (SET) pathways without competing side reactions.

Thermochemical Calibration and Computational Modeling of Sterically Congested Nitroarenes

The experimentally determined standard molar enthalpy of formation and derived strain enthalpy for 2,4,6-Tri-tert-butylnitrobenzene [2] provide a quantitative benchmark for calibrating computational methods (e.g., DFT, molecular mechanics) that aim to predict the energetics of highly strained molecules. Procurement of the compound is essential for validating theoretical models of steric interactions (ortho, buttress effects) in aromatic systems [2].

Solid-State NMR Investigations of Nitro Group Electronic Perturbation

The distinct 15N chemical shift tensor components of 2,4,6-Tri-tert-butylnitrobenzene, which differ markedly from those of planar para-substituted nitrobenzenes , make it a valuable standard for solid-state NMR studies. It serves as a prototypical example of a nitroarene where steric congestion forces the nitro group out of conjugation, enabling correlation of NMR parameters with molecular geometry and electronic structure .

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